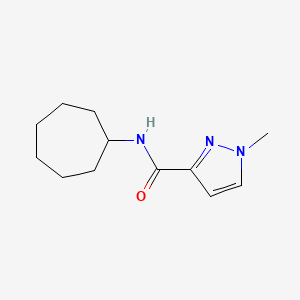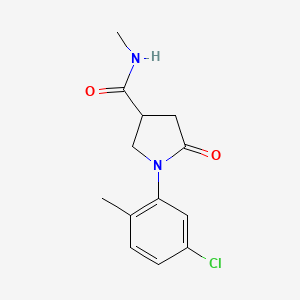![molecular formula C16H22N2OS2 B5974584 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol (TME) is a chemical compound that has gained significant attention in the field of medicinal chemistry. TME is a piperazine derivative that has been studied for its potential therapeutic benefits in the treatment of various diseases. In
作用機序
The exact mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound may act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and agonists of this receptor have been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth. In anxiety and depression research, this compound has been shown to have anxiolytic and antidepressant effects, potentially through its action on the 5-HT1A receptor.
実験室実験の利点と制限
One advantage of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic benefits in various diseases. This compound has been shown to have anticancer, anxiolytic, and antidepressant effects, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic benefits in cancer, anxiety, and depression. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective synthesis methods for the compound.
合成法
The synthesis of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-thienylmethyl)piperazine and 4-(3-thienylmethyl)piperazine with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is then purified through recrystallization. The yield of this compound is typically around 70%.
科学的研究の応用
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic benefits in various diseases, including cancer, anxiety, and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its anxiolytic and antidepressant effects, with research suggesting that it may act as a serotonin receptor agonist.
特性
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c19-7-3-15-11-17(10-14-4-9-20-13-14)5-6-18(15)12-16-2-1-8-21-16/h1-2,4,8-9,13,15,19H,3,5-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKWVJIWDHEBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CSC=C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)

![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
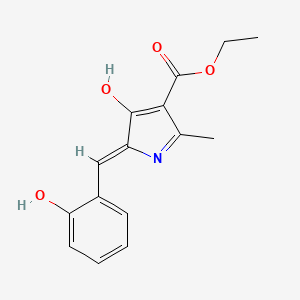
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)
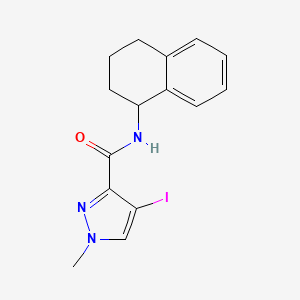
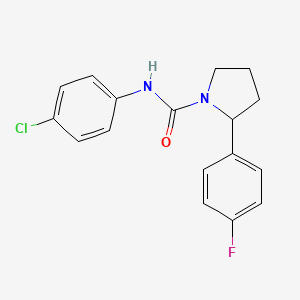
![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)
